molecular formula C15H38O2Si3 B103744 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane CAS No. 17955-88-3

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane

Cat. No.: B103744
CAS No.: 17955-88-3
M. Wt: 334.72 g/mol
InChI Key: SCRSFLUHMDMRFP-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane (CAS: 17928-28-8), also known as caprylyl trisiloxane or octylheptamethyltrisiloxane, is a branched organosilicon compound with the molecular formula C₁₁H₃₄O₂Si₃ and a molecular weight of 298.68 g/mol . It features a trisiloxane backbone (Si-O-Si-O-Si) substituted with seven methyl groups and one octyl chain. This structure confers unique physicochemical properties, including low surface tension, high thermal stability, and hydrophobicity, making it valuable in cosmetics, surfactants, and industrial additives .

Properties

IUPAC Name

trimethyl-(methyl-octyl-trimethylsilyloxysilyl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H38O2Si3/c1-9-10-11-12-13-14-15-20(8,16-18(2,3)4)17-19(5,6)7/h9-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRSFLUHMDMRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H38O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42557-07-3
Record name Poly[oxy(methyloctylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42557-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID6051807
Record name 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane
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Molecular Weight

334.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl-
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CAS No.

17955-88-3
Record name Caprylyl methicone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Caprylyl trisiloxane
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Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl-
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Record name 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane
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Record name 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane
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Record name CAPRYLYL TRISILOXANE
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Preparation Methods

Reaction Conditions and Optimization

The reaction typically proceeds at 60–80°C with a platinum catalyst loading of 0.5–1.5 mol% . Key parameters influencing yield include:

ParameterOptimal RangeImpact on Yield
Temperature70–90°C±12% efficiency
Catalyst Loading0.5–1.5 mol% PtLinear increase
Reaction Time3–6 hoursPlateau after 4h

Under optimized conditions, yields exceeding 95% are achievable. The platinum-catalyzed route offers excellent regioselectivity, favoring anti-Markovnikov addition to produce the desired branched siloxane structure.

Acid-Catalyzed Condensation

An alternative industrial method employs concentrated sulfuric acid as a catalyst for the condensation of 202 Methyl Hydrogen Polysiloxane Fluids and hexamethyldisiloxane. This approach bypasses precious metal catalysts, reducing production costs.

Protocol Overview

  • Mass Ratios : Reactants are combined at a 1:2 to 1:5 mass ratio (Methyl Hydrogen Polysiloxane Fluids : hexamethyldisiloxane).

  • Catalyst Loading : Sulfuric acid (98% concentration) is added at 0.1–1.0% of total reactant mass.

  • Reaction Duration : 4–8 hours at ambient temperature with continuous agitation.

  • Post-Processing : Neutralization with 5% sodium bicarbonate solution followed by fractional distillation yields >99% purity.

Scalability and Efficiency

Batch scalability tests revealed consistent yields across reactor sizes (5–500 L), with acid recovery rates exceeding 90% through phase separation. This method’s simplicity makes it preferable for large-scale manufacturing despite slightly lower yields (85–92%) compared to platinum-catalyzed routes.

Comparative Analysis of Synthesis Pathways

MetricPlatinum CatalysisAcid Catalysis
Yield90–95%85–92%
Catalyst CostHigh ($300–500/g Pt)Low ($1–2/kg H₂SO₄)
Reaction Time4–6 hours6–8 hours
Byproduct Formation<2%5–8% (cyclic siloxanes)
ScalabilityModerate (batch)High (continuous flow)

The platinum route excels in precision and yield but faces economic constraints for bulk production. Acid catalysis offers cost-effectiveness at scale, albeit with increased purification requirements.

Industrial-Scale Production Innovations

Recent advances focus on continuous flow reactors to enhance both methods:

  • Platinum Systems : Microreactor technology reduces catalyst loading to 0.2 mol% while maintaining 93% yield through improved mass transfer.

  • Acid Processes : Multi-stage neutralization towers coupled with inline pH monitoring cut post-processing time by 40% in pilot plants .

Chemical Reactions Analysis

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include platinum catalysts , halogens , and oxidizing agents . The major products formed from these reactions are often other siloxane derivatives, which have applications in various industries.

Scientific Research Applications

Chemistry

HMO is utilized as a reagent in the synthesis of other organosilicon compounds and as a hydrosilylation agent. Its ability to facilitate reactions involving silicon-hydrogen bonds makes it invaluable in organic synthesis.

Biology

In biological applications, HMO serves as a surfactant in assays and formulations of biocompatible materials. Its properties enhance the interaction between hydrophobic substances and biological systems.

Medicine

The compound is being explored for its potential in drug delivery systems. Its ability to improve the solubility and bioavailability of hydrophobic drugs allows for more effective therapeutic formulations.

Industry

HMO acts as an agricultural adjuvant, enhancing the efficacy of pesticides by improving their spreading and wetting properties. Additionally, it is used as a performance enhancer in cosmetic products due to its sensory characteristics.

Case Study 1: Agricultural Adjuvant

In a study examining the effectiveness of HMO as an agricultural adjuvant, researchers found that its incorporation into pesticide formulations significantly improved the spreadability on plant surfaces. This enhancement led to increased absorption rates of active ingredients by plants.

Case Study 2: Cosmetic Formulations

A comparative analysis of cosmetic products containing HMO demonstrated improved sensory attributes such as smoothness and spreadability compared to formulations without it. Consumer feedback indicated a preference for products with HMO due to their enhanced feel on the skin.

Mechanism of Action

The mechanism of action of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane involves its ability to reduce surface tension and enhance spreading. This is primarily due to the presence of multiple methyl groups and the flexible siloxane backbone, which allows the compound to interact effectively with various surfaces and interfaces. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic surfaces, leading to improved wetting and spreading properties .

Comparison with Similar Compounds

Key Properties:

Property Value Source
Boiling Point 142°C (lit.)
Density 0.819 g/mL at 25°C
Solubility Insoluble in water
Regulatory Status SVHC candidate (vPvB)

Comparison with Similar Trisiloxane Compounds

Structural and Functional Differences

1,1,1,3,5,5,5-Heptamethyltrisiloxane (C₇H₂₂O₂Si₃)
  • Molecular Weight : 222.50 g/mol .
  • Key Features : Lacks the octyl substituent, resulting in lower hydrophobicity and molecular weight.
  • Applications : Intermediate in synthesizing surfactants and silicone polymers .
1,1,3,3,5,5-Hexamethyltrisiloxane (C₆H₂₀O₂Si₃)
  • Molecular Weight : 208.48 g/mol .
  • Key Features : Reduced methyl groups compared to the heptamethyl derivative, leading to lower boiling points (e.g., ~135°C) and higher volatility .
  • Applications : Used as a lubricant and in silicone fluid formulations .
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
  • Molecular Weight : ~250–260 g/mol (estimated).
  • Key Features : A phenyl group replaces the octyl chain, enhancing aromatic interactions and thermal stability.
  • Applications : High-temperature resistant fluids and dielectric materials .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/mL) Key Substituent Reactivity/Applications
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane 142 0.819 Octyl Surfactants, cosmetics
1,1,1,3,5,5,5-Heptamethyltrisiloxane ~135–140 0.82 None Polymer synthesis
1,1,3,3,5,5-Hexamethyltrisiloxane ~130–135 0.78 Fewer methyl Lubricants, low-viscosity fluids
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane >200 0.95–1.05 Phenyl High-temperature applications

Reactivity and Functionalization

  • Alkenyl Derivatives : Compounds like 1,1,1,3,5,5,5-heptamethyl-3-[(1Z)hept-1-enyl]trisiloxane (from ) contain alkenyl groups, enabling participation in hydrosilylation reactions for silicone elastomers. In contrast, the octyl derivative’s saturated chain limits such reactivity but enhances stability .
  • Vinyl-Substituted Analogues : Methylbis(trimethylsilyloxy)vinylsilane () includes a vinyl group, offering polymerization sites for cross-linked silicones .

Biological Activity

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane (HMO) is a siloxane compound with the molecular formula C15H38O2Si3C_{15}H_{38}O_{2}Si_{3} and a molecular weight of approximately 334.72 g/mol. This compound is notable for its unique structure comprising three silicon atoms and a long hydrocarbon chain, which imparts specific physical and chemical properties that are advantageous in various industrial applications, particularly in cosmetics and agriculture.

HMO functions primarily as an agricultural adjuvant and sensory performance enhancer in cosmetic formulations. Its mechanism of action involves improving the sensory characteristics of products through enhanced spreading and wetting properties. The compound's lipophilic nature allows it to interact effectively with hydrophobic substances, making it a valuable component in formulations designed to enhance the delivery and efficacy of active ingredients.

Key Properties

  • Hydrophobicity : The long hydrocarbon chain contributes to its ability to repel water.
  • Thermal Stability : HMO exhibits high thermal stability, making it suitable for applications requiring heat resistance.
  • Low Viscosity : This property facilitates easy application in liquid formulations.

Biological Applications

HMO has been explored for its potential biological applications, particularly in the formulation of biocompatible materials and as a surfactant in biological assays. Its ability to enhance the solubility and bioavailability of hydrophobic drugs makes it a candidate for drug delivery systems.

Case Studies

  • Cosmetic Formulations : Studies have indicated that HMO improves the texture and sensory feel of creams and lotions. In one study, formulations containing HMO were shown to provide better spreadability and skin feel compared to those without it .
  • Agricultural Use : As an adjuvant in pesticide formulations, HMO enhances the efficacy of active ingredients by improving their adhesion to plant surfaces and facilitating penetration into plant tissues. Research demonstrated that crops treated with HMO-enhanced pesticides exhibited improved resistance to pests compared to untreated controls.

Comparative Analysis

The biological activity of HMO can be compared with similar siloxane compounds to highlight its unique advantages:

Compound NameMolecular FormulaKey Features
1,1,1,3,5,5,5-HeptamethyltrisiloxaneC15H38O2Si3Unique arrangement of methyl groups; high performance
1,1,1,3,5,5-HeptamethyltrisiloxaneC15H34O2Si3Lacks octyl group; different spreading properties
Trimethylsiloxy-terminated polydimethylsiloxane(C2H6OSi)nLinear structure; widely used in cosmetics

Safety Assessment

The safety profile of HMO has been evaluated in various studies. The European Chemicals Agency (ECHA) has classified it as safe for use in cosmetic products at concentrations typically used in formulations. However, concerns regarding inhalation exposure have led to recommendations for careful handling during manufacturing processes .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via hydrosilylation reactions using platinum-based catalysts (e.g., PtII-N-heterocyclic carbene complexes) under solvent-free conditions. A key protocol involves reacting methylchlorosilanes with octyl-substituted alkenes, followed by hydrolysis and condensation. Optimization via response surface methodology (RSM) can enhance yield and purity by adjusting parameters like temperature, catalyst loading, and reaction time .
  • Key Data :

ParameterOptimal RangeImpact on Yield
Temperature70–90°C±12% efficiency
Catalyst Loading0.5–1.5 mol% PtLinear increase
Reaction Time3–6 hoursPlateau after 4h

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation, with characteristic peaks at δ 0.09 ppm (Si–CH₃) and δ 0.45 ppm (Si–C₈H₁₇) in ¹H NMR . Fourier-transform infrared spectroscopy (FT-IR) identifies Si–O–Si (1050–1100 cm⁻¹) and Si–H (2100–2200 cm⁻¹) bonds. Gas chromatography-mass spectrometry (GC-MS) and elemental analysis validate purity (>95% by GC) and molecular weight (334.72 g/mol) .

Q. What are the key physicochemical properties relevant to its application in surface science?

  • Methodological Answer : The compound exhibits low surface tension (18–22 mN/m), high thermal stability (decomposition >250°C), and hydrophobicity (water solubility: <0.1 mg/L). Its octyl chain enhances lubricity, while the trisiloxane backbone provides flexibility, making it effective as a surfactant or antifoaming agent. Stability tests should include pH variation (2–12) and UV exposure to assess degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data during hydrosilylation reactions?

  • Methodological Answer : Discrepancies in catalytic efficiency often arise from impurities in silane precursors or solvent residues. A standardized protocol includes:

Pre-purifying reactants via vacuum distillation.

Using inert atmosphere (N₂/Ar) to prevent oxidation.

Kinetic analysis (e.g., variable-time normalization) to isolate rate constants.
Comparative studies of Pt catalysts (e.g., Karstedt’s vs. N-heterocyclic carbene complexes) show branched vs. linear product selectivity, impacting efficiency metrics .

Q. What experimental designs are recommended for assessing environmental persistence (vPvB) under REACH regulations?

  • Methodological Answer : To evaluate very persistent and very bioaccumulative (vPvB) properties:

  • Biodegradation : OECD 301F test (28-day aerobic degradation in water).
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient); values >5 indicate high bioaccumulation potential.
  • Persistence : Hydrolysis half-life (t₁/₂) at pH 4, 7, and 8. Current data suggest t₁/₂ >60 days in aquatic systems, warranting SVHC classification .

Q. How can cross-linking reactions involving this compound be optimized for polymer applications?

  • Methodological Answer : For cross-linked gels (e.g., in silicone rubbers), use a one-pot reaction with unsaturated epoxides (e.g., allyl glycidyl ether) at a 0.4:0.4:0.4 molar ratio (siloxane:epoxide:cross-linker). Solid-state ²⁹Si NMR confirms Si–O–C bond formation, while dynamic mechanical analysis (DMA) measures elastic modulus. Catalyst choice (e.g., Co₂(CO)₈) significantly affects gelation time (<5 minutes) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

  • Resolution Strategy : Discrepancies may stem from differing analytical methods. Thermogravimetric analysis (TGA) under N₂ vs. air shows variance in decomposition onset (250°C vs. 200°C). Standardize testing per ISO 11358, and correlate with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane
Reactant of Route 2
Reactant of Route 2
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane

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